N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-24-15-8-6-13(7-9-15)10-11-20-17(22)18(23)21-16-5-3-2-4-14(16)12-19/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZRFBCUQHJOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 4-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:
- Dissolve 2-cyanophenylamine and 4-methoxyphenethylamine in anhydrous dichloromethane.
- Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature below 0°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
The structural and functional properties of N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide can be contextualized by comparing it to oxalamides with variations in aromatic substituents, linker groups, or functional applications. Below is a detailed analysis based on synthesis, spectral data, and biological activity from the evidence.
Structural Analogues with Substituted Phenyl Groups
The position and nature of substituents on the phenyl ring significantly impact synthetic yields, physicochemical properties, and bioactivity. Key examples include:
Key Observations :
- Substituent Position: The 2-cyano group in the target compound (vs. 3-cyano in Compound 22) may alter steric interactions in enzyme binding pockets or synthetic accessibility.
- Electron-Withdrawing Groups: Cyano and halogen substituents (e.g., Cl, F) improve metabolic stability but reduce synthetic yields (e.g., 23% for Compound 22 vs. 83% for ethoxy-substituted Compound 21) .
- Hybrid Structures: Compounds like S336 demonstrate that non-phenyl substituents (e.g., pyridinylethyl) broaden functional applications, such as flavor enhancement .
Functional Analogues in Enzyme Inhibition
Oxalamides with 4-methoxyphenethyl groups are frequently explored as CYP4F11-activated inhibitors of stearoyl coenzyme A desaturase (SCD1), a target for metabolic disorders:
Key Observations :
- Halogen vs. Methoxy Groups : Chloro/fluoro substituents (Compound 28) enhance target affinity but may increase off-target CYP interactions compared to methoxy groups (Compound S5456) .
Biological Activity
N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide is an organic compound that has attracted attention in various fields due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and research applications, supported by data tables and findings from relevant studies.
Chemical Structure and Synthesis
The molecular formula for this compound is C18H20N2O3. The synthesis typically involves the reaction of 2-cyanophenylamine with 4-methoxyphenethylamine in the presence of oxalyl chloride under controlled conditions to yield the target compound.
Synthesis Steps:
- Formation of Intermediate: React 2-cyanophenylamine with oxalyl chloride.
- Final Reaction: Combine the intermediate with 4-methoxyphenethylamine to form this compound.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of cyclin-dependent kinases |
| A549 (Lung) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Modulation of p53 pathway |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies suggest that it disrupts bacterial cell wall synthesis, leading to cell lysis.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 16 µg/mL | Membrane disruption |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound binds to active sites on enzymes, inhibiting their function.
- Receptor Modulation: It may also interact with cellular receptors, altering signaling pathways that control cell growth and apoptosis.
Research Applications
This compound is being explored for various applications:
- Medicinal Chemistry: As a lead compound for developing new anticancer agents.
- Pharmacology: Investigating its potential as an antimicrobial agent.
- Material Science: Used as a building block in the synthesis of novel materials with specific properties.
Case Studies
Several studies have highlighted the potential of this compound:
- Study on Anticancer Effects: A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in murine models when administered at therapeutic doses.
- Antimicrobial Efficacy Research: Another research article reported that derivatives of this compound exhibited enhanced antimicrobial activity compared to traditional antibiotics, suggesting a potential role in addressing antibiotic resistance.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide?
- Answer : The synthesis typically involves coupling oxalyl chloride with substituted amines. For example, the reaction of 2-cyanoaniline with 4-methoxyphenethylamine under controlled conditions yields the oxalamide product. Characterization relies on NMR, NMR, and mass spectrometry (ESI-MS/HRMS) to confirm molecular structure and purity. Reaction yields vary (35–52% in analogous syntheses), highlighting the need for optimization of stoichiometry and solvent systems .
Q. What biological targets or pathways are associated with this compound?
- Answer : While direct data is limited, structural analogs of oxalamides are known to interact with enzymes (e.g., cytochrome P450 isoforms) or receptors. Empirical studies, such as enzyme inhibition assays or cellular viability screens, are required to identify specific targets. Computational docking studies (using software like AutoDock) can preliminarily predict binding affinities to proteins like HIV entry inhibitors or kinase domains .
Q. How can researchers address discrepancies in reported synthetic yields for oxalamide derivatives?
- Answer : Yield variations may arise from differences in reaction conditions (temperature, solvent polarity, or catalyst use). Systematic optimization via Design of Experiments (DoE) methodologies, including factorial screening of parameters like temperature (25–80°C) and solvent (THF vs. DCM), can resolve inconsistencies. Analytical HPLC should monitor side products (e.g., dimerization) that reduce yields .
Advanced Research Questions
Q. What strategies optimize stereochemical outcomes in the synthesis of this compound?
- Answer : Chiral auxiliaries or enantioselective catalysis (e.g., organocatalysts) can control stereochemistry during amine coupling. For example, using (R)-BINOL-derived catalysts may enhance enantiomeric excess (ee). Post-synthesis analysis via chiral HPLC or X-ray crystallography validates stereochemical purity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations assess binding modes and energetics. For instance, docking into the CD4-binding site of HIV gp120 (as in related oxalamides) can predict antiviral activity. Pharmacophore modeling identifies critical functional groups (e.g., cyanophenyl for π-π interactions) .
Q. What experimental approaches evaluate the compound’s stability under physiological conditions?
- Answer : Accelerated stability studies in buffers (pH 1–10) and simulated biological fluids (e.g., plasma) quantify degradation kinetics. LC-MS/MS monitors metabolite formation, while Arrhenius plots predict shelf-life at 25°C. Structural modifications (e.g., PEGylation) may enhance stability if rapid hydrolysis occurs at the oxalamide linkage .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
- Answer : Structure-Activity Relationship (SAR) studies systematically alter groups like the methoxyphenethyl or cyanophenyl moieties. For example, replacing methoxy with ethoxy may enhance metabolic stability, while fluorination (e.g., 2-fluorophenyl) could improve target affinity. High-throughput screening (HTS) in cell-based assays quantifies potency shifts .
Methodological Guidance
- Data Contradictions : Conflicting biological activity reports may arise from assay variability (e.g., cell line differences). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) and replicate studies across independent labs .
- Advanced Characterization : Use X-ray crystallography to resolve 3D conformation, or NMR to track fluorinated derivatives in vivo .
- Scale-Up Challenges : Transition from batch to flow chemistry improves reproducibility for gram-scale synthesis. Monitor exotherms and impurity profiles via inline FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
